molecular formula C14H26N2O2 B15329798 (R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine

(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine

Cat. No.: B15329798
M. Wt: 254.37 g/mol
InChI Key: WDVGMVSGYYJQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a cyclopropylmethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the cyclopropylmethyl group.

    Protection with Tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group.

    Tert-butyl (2R)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate: Lacks the aminomethyl group.

    Tert-butyl (2R)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate: Has a methyl group instead of a cyclopropylmethyl group.

Uniqueness

Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-7-14(16,10-15)9-11-5-6-11/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVGMVSGYYJQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.